(3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone
Description
(3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone is a benzofuran-derived compound featuring a phenylmethanone group at the 2-position of the benzofuran core. Key structural elements include:
Properties
CAS No. |
882865-27-2 |
|---|---|
Molecular Formula |
C17H14ClNO3 |
Molecular Weight |
315.7 g/mol |
IUPAC Name |
[3-amino-7-(2-chloroethoxy)-1-benzofuran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H14ClNO3/c18-9-10-21-13-8-4-7-12-14(19)17(22-16(12)13)15(20)11-5-2-1-3-6-11/h1-8H,9-10,19H2 |
InChI Key |
FJPYFFATSUVWJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C(=CC=C3)OCCCl)N |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
A common approach involves reacting 2-alkylbenzofuran with acyl chlorides in aromatic hydrocarbons. For example:
Cyclocondensation of Hydroxyacetophenones
Alternative routes use 2-hydroxyphenylacetic acid derivatives:
-
Solvent-free cyclization of o-hydroxyphenylacetic acid with trimethyl orthoformate and acetic anhydride at 105–115°C yields 3-(α-methoxy)methylenebenzofuran-2(3H)-one, a key intermediate.
-
Catalysts : Sulfuric acid or p-toluenesulfonic acid accelerates reaction kinetics (reaction time: 12–24 hours).
Functionalization at the 3-Position: Amino Group Introduction
The 3-amino group is introduced via nitration-reduction or direct amination .
Nitration-Reduction Sequence
Direct Amination
-
Cs₂CO₃-mediated coupling : 2-Bromoacetophenone derivatives react with primary amines in DMF at room temperature, forming 3-amino-2-aroyl benzofurans in 10–20 minutes (yield: 85–92%).
-
Advantage : Avoids harsh reduction conditions, preserving sensitive functional groups.
7-Position Modification: 2-Chloroethoxy Installation
The 2-chloroethoxy group is introduced via Williamson ether synthesis or nucleophilic substitution .
Williamson Ether Synthesis
Direct Alkylation
-
Alkylating agents : 1-Bromo-2-chloroethane in DMF with NaH (0°C to room temperature, 4 hours).
-
Challenges : Competing O- vs. N-alkylation requires careful stoichiometric control.
Final Methanone Group Assembly
The phenylmethanone moiety is installed via Grignard reactions or cross-coupling .
Friedel-Crafts Acylation (Post-functionalization)
Suzuki-Miyaura Coupling
-
Pd-catalyzed cross-coupling : Arylboronic acids react with brominated benzofurans in THF/H₂O (Pd(PPh₃)₄, Na₂CO₃, 80°C, 12 hours).
-
Scope : Tolerates electron-withdrawing and donating groups on the phenyl ring.
Integrated Synthetic Pathways
Two optimized routes are highlighted:
Sequential Functionalization (Linear Synthesis)
-
Total yield : 40–45%.
Convergent Synthesis
-
Modular intermediates : Pre-functionalized 3-amino-7-hydroxybenzofuran coupled with 2-chloroethoxy and benzoyl units.
Critical Analysis of Reaction Conditions
Challenges and Mitigation Strategies
Mechanism of Action
The mechanism of action of (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through pathways involving inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound is compared to three analogs with distinct substituents (Table 1):
Key Observations :
- Chloroethoxy vs.
- Amino Group Consistency: All analogs retain the 3-amino group, suggesting its critical role in binding interactions.
- Molecular Weight Impact : Higher molecular weight (e.g., 380–470 g/mol) may limit bioavailability compared to simpler derivatives like the 4-hydroxyphenyl analog (253 g/mol) .
Antimicrobial Activity
- Benzimidazole Derivatives: Compounds with benzimidazole substitutions (e.g., ) exhibit notable antimicrobial activity, attributed to their ability to disrupt microbial enzyme function .
- Hydroxy vs. Chloro Substituents : The 4-hydroxyphenyl analog () likely has reduced cell penetration due to higher polarity, highlighting the trade-off between solubility and activity .
Antioxidant Potential
- Nitro and Hydroxy Groups : Derivatives with nitro or hydroxy groups (e.g., ) show antioxidant properties, but the target compound’s chloroethoxy group may reduce such activity due to decreased electron-donating capacity .
Biological Activity
The compound (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone is a derivative of benzofuran, which has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective, antioxidant, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure consists of a benzofuran moiety substituted with an amino group and a chloroethoxy group, which may influence its biological properties.
Biological Activity Overview
Research indicates that benzofuran derivatives exhibit various biological activities, including neuroprotective and antioxidant effects. The following sections detail specific studies related to the compound's biological activities.
Neuroprotective Effects
A study conducted on a series of benzofuran derivatives demonstrated significant neuroprotective effects against NMDA-induced excitotoxicity. Among the tested compounds, those with specific substitutions showed enhanced protective actions. For instance, compounds with methyl (-CH3) and hydroxyl (-OH) groups exhibited marked anti-excitotoxic effects at concentrations of 100 μM and 300 μM respectively . The study highlighted that these substitutions may enhance the compound's ability to scavenge reactive oxygen species (ROS) and protect neuronal cells from oxidative damage.
Antioxidant Activity
In vitro assays have shown that certain benzofuran derivatives can effectively scavenge free radicals. The compound was evaluated for its ability to inhibit lipid peroxidation in rat brain homogenate, demonstrating moderate antioxidant activity. This suggests potential applications in conditions where oxidative stress is a contributing factor .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the biological activity of benzofuran derivatives. For instance:
- Methyl substitution at R2 : Enhanced neuroprotective action.
- Hydroxyl substitution at R3 : Contributed to antioxidant activity.
These findings suggest that modifications to the benzofuran structure can lead to compounds with improved efficacy in neuroprotection and antioxidant defense mechanisms .
Case Studies
- Neuroprotection Against Excitotoxicity :
- Antioxidant Efficacy :
Data Summary
The following table summarizes key findings from studies on the biological activity of benzofuran derivatives:
| Compound ID | Neuroprotective Activity | Antioxidant Activity | Notes |
|---|---|---|---|
| 1a | Significant | Moderate | Methyl substitution at R2 |
| 1j | Significant | High | Hydroxyl substitution at R3 |
| 1f | Comparable to memantine | Moderate | Best overall profile |
Q & A
Q. What are the established synthetic routes for (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone?
Synthesis typically involves multi-step procedures starting from substituted benzofuran precursors. For example:
- Step 1 : Formation of the benzofuran core via condensation of substituted salicylaldehydes with brominated ketones in dry acetone under reflux, catalyzed by anhydrous K₂CO₃ .
- Step 2 : Introduction of the 2-chloroethoxy group via nucleophilic substitution. Alkylation of hydroxybenzofuran intermediates with 2-chloroethyl bromide in DMF at room temperature, using K₂CO₃ as a base .
- Step 3 : Reduction of nitro groups to amines (if applicable) using catalytic hydrogenation or other reducing agents.
Q. Key Considerations :
Q. Which analytical techniques are critical for characterizing this compound?
Primary Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the benzofuran ring appear as distinct multiplets in δ 6.5–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 380.622 for C₁₆H₁₁BrClNO₃) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in benzofuran derivatives with carboxyl groups forming dimeric structures via O–H⋯O bonds .
Table 1 : Representative Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.85 (d, J=8.4 Hz, 2H, Ar–H) | |
| HRMS | [M+H]⁺ calcd. 380.622, found 380.621 | |
| Melting Point | 436–437 K (crystalline purity) |
Q. How is the biological activity of this compound initially assessed in vitro?
Methodological Framework :
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Antioxidant Screening : DPPH radical scavenging assays quantify free radical inhibition at varying concentrations .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant activity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Strategies :
- Comparative Analysis : Cross-reference NMR shifts with structurally similar benzofuran derivatives (e.g., 3-methyl or 5-nitro analogs) to identify anomalous signals .
- Density Functional Theory (DFT) : Simulate expected NMR or IR spectra and compare with experimental data to validate assignments .
- Crystallographic Validation : Use single-crystal X-ray diffraction to resolve ambiguities in substituent positioning .
Case Study : Discrepancies in aromatic proton shifts were resolved by crystallography, revealing planar benzofuran cores with intramolecular hydrogen bonding .
Q. How do substituent modifications influence bioactivity and selectivity?
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance antimicrobial activity but may reduce solubility .
- Amino Groups : Improve interaction with biological targets (e.g., enzyme active sites) via hydrogen bonding .
- Chloroethoxy Chains : Increase lipophilicity, enhancing membrane permeability in cytotoxicity assays .
Table 2 : Bioactivity Trends in Derivatives
| Substituent | Antimicrobial (MIC, μg/mL) | Cytotoxicity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 3-NH₂, 7-ClOCH₂CH₂ | 12.5 (S. aureus) | 8.2 (HeLa) | |
| 3-OCH₃, 5-NO₂ | 25.0 (E. coli) | >50 |
Q. What computational methods predict target interactions for this compound?
Approaches :
- Molecular Docking : Simulate binding to proteins (e.g., tubulin for antitumor activity) using AutoDock Vina. Focus on π-π stacking with phenyl rings and H-bonding with amino groups .
- Molecular Dynamics (MD) : Assess binding stability over 100 ns simulations in explicit solvent (e.g., water, lipid bilayers) .
- ADMET Prediction : Use SwissADME or ProTox-II to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values .
Q. How can synthetic byproducts or isomerism be minimized during scale-up?
Optimization Strategies :
- Temperature Control : Maintain reflux conditions (e.g., 60–80°C) to suppress side reactions like over-alkylation .
- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced nucleophilicity in DMF) .
- Chromatographic Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .
Case Study : Replacing acetone with THF reduced keto-enol tautomerism in benzofuran intermediates, improving yield by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
